2-Methylstilbene

概要

説明

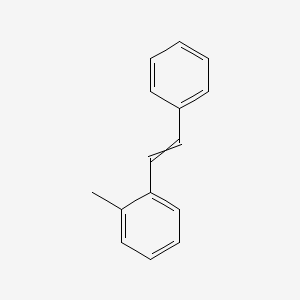

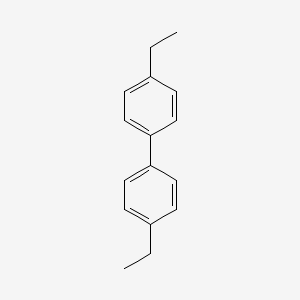

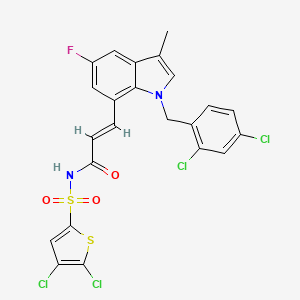

2-Methylstilbene is a chemical compound with the molecular formula C15H14 . It belongs to the stilbene family, which is significant in pharmaceutical and material chemistry .

Synthesis Analysis

Stilbenes, including 2-Methylstilbene, are synthesized by plants under stressful conditions . The synthetic approaches for the syntheses of stilbene scaffold and related structures have been covered in various studies over the last 30 years . The role of stilbene intermediates used in the synthesis of important molecules with diverse applications in the field of pharmaceutics and material science has also been highlighted .

Molecular Structure Analysis

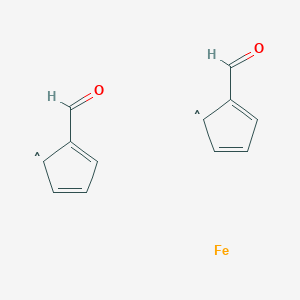

The molecular structure of 2-Methylstilbene consists of a central ethylene moiety with one phenyl group substituent on each end of the carbon–carbon double bond . The molecular weight of 2-Methylstilbene is 194.28 .

Chemical Reactions Analysis

Stilbenes, including 2-Methylstilbene, undergo reactions typical of alkenes . For instance, trans-stilbene undergoes epoxidation with peroxymonophosphoric acid, producing a yield of trans-stilbene oxide .

Physical And Chemical Properties Analysis

2-Methylstilbene is a solid at 20 degrees Celsius . It has a molecular weight of 194.28 .

科学的研究の応用

Directed methylations of unsymmetrical stilbenes using methylsulphinyl anion

This paper discusses the methylation of 2-methylstilbene with methyl-sulphinyl anion, highlighting controlled production of either α- or α′-methylated stilbene. This has implications in synthetic organic chemistry (James & Pattenden, 1971).

Rotating spiral microchannel distillation

A prototype device using a rotating spiral microchannel was designed for the separation of substances, including 2-methyl-2-butene, demonstrating applications in chemical engineering and separation processes (Macinnes et al., 2010).

Homogeneous nanodiscs of native membranes formed by stilbene-maleic-acid copolymers

This study presents the use of methylstilbene-alt-maleic acid copolymers in converting biological membranes into bilayer discs, which is significant for biochemical and biomedical applications (Esmaili et al., 2020).

Reactivities of α-methylstilbene and αβ-dimethylstilbene towards the benzoyloxy radical

This research compares the reactivities of α-methylstilbene and αβ-dimethylstilbene with the benzoyloxy radical, providing insights into the chemical reactivity and interactions of stilbene compounds, which are relevant in polymer chemistry (Barson et al., 1989).

Synthesis of laterally substituted α‐methylstilbene‐tolane liquid crystals

This paper discusses the synthesis of α‐methylstilbene‐tolane liquid crystals, highlighting their potential applications in display technologies and laser-beam steering (Chang et al., 2008).

Crystal structure of the 21 complex of pyromellitic dianhydride with trans-4-methylstilbene

The crystal structure analysis of this complex suggests applications in material science and crystallography (Kodama & Kumakura, 1974).

Second-harmonic generation measurement in 3-methyl-4-methoxy-4'-nitrostilbene (MMONS) single-crystal thin-films

This study explores the optical properties of MMONS, indicating applications in photonics and optical material science (Tan et al., 2000).

作用機序

Safety and Hazards

特性

IUPAC Name |

1-methyl-2-(2-phenylethenyl)benzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14/c1-13-7-5-6-10-15(13)12-11-14-8-3-2-4-9-14/h2-12H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PEBXLTUWFWEWGV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C=CC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80345729 | |

| Record name | 2-Methylstilbene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80345729 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Methyl-2-(2-phenylethenyl)benzene | |

CAS RN |

74685-42-0 | |

| Record name | 2-Methylstilbene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80345729 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-Phenyl-1-pyridin-2-yl-2,8-dioxa-5-azonia-1-boranuidabicyclo[3.3.0]octane](/img/structure/B7949204.png)

![(1S)-1-[3-[2-(7-chloroquinolin-2-yl)ethenyl]phenyl]-3-[2-(2-hydroxypropan-2-yl)phenyl]propan-1-ol](/img/structure/B7949322.png)